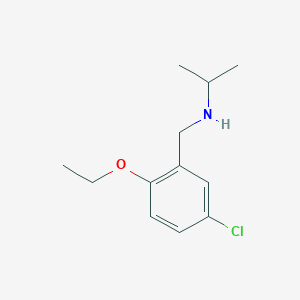
N-(5-chloro-2-ethoxybenzyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-ethoxybenzyl)propan-2-amine, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. Clonidine belongs to the class of drugs known as centrally acting alpha-agonist hypotensive agents. In recent years, Clonidine has gained attention in scientific research due to its potential therapeutic applications in various fields.
Wirkmechanismus
N-(5-chloro-2-ethoxybenzyl)propan-2-amine acts as an agonist of alpha-2 adrenergic receptors in the central nervous system. By binding to these receptors, N-(5-chloro-2-ethoxybenzyl)propan-2-amine inhibits the release of norepinephrine, which results in decreased sympathetic nervous system activity. This leads to a decrease in heart rate, blood pressure, and anxiety symptoms.
Biochemical and Physiological Effects:
N-(5-chloro-2-ethoxybenzyl)propan-2-amine has various biochemical and physiological effects in the body. It decreases sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure. N-(5-chloro-2-ethoxybenzyl)propan-2-amine also increases parasympathetic nervous system activity, leading to a decrease in anxiety symptoms. N-(5-chloro-2-ethoxybenzyl)propan-2-amine has been shown to have analgesic effects, especially in the treatment of neuropathic pain. N-(5-chloro-2-ethoxybenzyl)propan-2-amine has also been shown to have sedative effects, making it useful in the treatment of insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-ethoxybenzyl)propan-2-amine has several advantages for lab experiments, including its well-established pharmacokinetics and pharmacodynamics, its safety profile, and its ability to cross the blood-brain barrier. However, N-(5-chloro-2-ethoxybenzyl)propan-2-amine also has limitations, including its potential for abuse and addiction, its side effects, and its narrow therapeutic window.
Zukünftige Richtungen
There are several future directions for N-(5-chloro-2-ethoxybenzyl)propan-2-amine research. One area of research is the investigation of N-(5-chloro-2-ethoxybenzyl)propan-2-amine's potential therapeutic applications in the treatment of neuropathic pain, anxiety disorders, and opioid withdrawal. Another area of research is the development of new N-(5-chloro-2-ethoxybenzyl)propan-2-amine derivatives with improved pharmacokinetics and pharmacodynamics. Additionally, research is needed to investigate the long-term effects of N-(5-chloro-2-ethoxybenzyl)propan-2-amine use and its potential for abuse and addiction.
Conclusion:
In conclusion, N-(5-chloro-2-ethoxybenzyl)propan-2-amine is a medication with established therapeutic applications in the treatment of high blood pressure, ADHD, and anxiety disorders. However, N-(5-chloro-2-ethoxybenzyl)propan-2-amine's potential therapeutic applications in various fields have gained attention in scientific research. N-(5-chloro-2-ethoxybenzyl)propan-2-amine's mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. N-(5-chloro-2-ethoxybenzyl)propan-2-amine's potential for abuse and addiction, along with its side effects, should be carefully considered in future research.
Synthesemethoden
N-(5-chloro-2-ethoxybenzyl)propan-2-amine can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzyl chloride with ethyl acetate, followed by reduction with hydrogen gas and palladium on carbon catalyst. Another method involves the reaction of 2-chloro-5-nitrobenzyl chloride with isopropylamine, followed by reduction with hydrogen gas and palladium on carbon catalyst. These methods yield N-(5-chloro-2-ethoxybenzyl)propan-2-amine in high purity and yield.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-ethoxybenzyl)propan-2-amine has been extensively studied in various fields, including neuroscience, pharmacology, and psychiatry. In neuroscience, N-(5-chloro-2-ethoxybenzyl)propan-2-amine has been used to investigate the role of alpha-2 adrenergic receptors in the regulation of pain, anxiety, and stress. In pharmacology, N-(5-chloro-2-ethoxybenzyl)propan-2-amine has been used to study the pharmacokinetics and pharmacodynamics of alpha-2 adrenergic agonists. In psychiatry, N-(5-chloro-2-ethoxybenzyl)propan-2-amine has been used to treat symptoms of ADHD, anxiety disorders, and opioid withdrawal.
Eigenschaften
Produktname |
N-(5-chloro-2-ethoxybenzyl)propan-2-amine |
|---|---|
Molekularformel |
C12H18ClNO |
Molekulargewicht |
227.73 g/mol |
IUPAC-Name |
N-[(5-chloro-2-ethoxyphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C12H18ClNO/c1-4-15-12-6-5-11(13)7-10(12)8-14-9(2)3/h5-7,9,14H,4,8H2,1-3H3 |
InChI-Schlüssel |
OEBKMUISNTZSIB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC(C)C |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)Cl)CNC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-({2-[(5-Chloro-2-methoxybenzyl)amino]ethyl}amino)propan-2-ol](/img/structure/B275755.png)
![4-{2-[(Thiophen-3-ylmethyl)amino]ethyl}benzenesulfonamide](/img/structure/B275761.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275763.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275764.png)
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275766.png)
![1-[5-(3-chlorophenyl)furan-2-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B275767.png)
![N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275768.png)
![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B275770.png)
![4-[2-({[5-(3,5-Dichlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275771.png)
![4-amino-N-[2-({[5-(3,5-dichlorophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B275772.png)
![4-[2-({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)ethyl]benzenesulfonamide](/img/structure/B275773.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-3-ethoxypropan-1-amine](/img/structure/B275774.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-methoxyethanamine](/img/structure/B275775.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B275776.png)